molecular formula C16H15N5O3S B2436469 N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903285-55-1

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2436469
CAS No.: 1903285-55-1
M. Wt: 357.39
InChI Key: PZJRUEYGZZGWEZ-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide belongs to a class of compounds known for their diverse chemical and biological properties. The synthesis and functionalization of related furan and thiazole derivatives have been explored for various applications, including the development of antiprotozoal and antimicrobial agents. For instance, derivatives of imidazo[1,2-a]pyridines with furan moieties have shown strong DNA affinities and significant in vitro activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004). Furthermore, the synthesis of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, has been reported, with compounds displaying good antimicrobial activity against a range of bacteria and fungi (Cakmak et al., 2022).

Biological Activities

The structural features of compounds like this compound enable potential biological activities. Related compounds have been evaluated for anti-inflammatory, analgesic, antiproliferative, and apoptosis-inducing activities. For example, certain benzodifuranyl, oxadiazepines, and thiazolopyrimidines derived from natural products have been screened for COX inhibition and demonstrated notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Additionally, thiazolo[5,4-d]pyrimidines have been synthesized and shown to possess antiproliferative activity against several cancer cell lines, further highlighting the therapeutic potential of similar structures (Singh et al., 2013).

Molecular Docking and Drug Design

The molecular structures of furan and thiazole derivatives make them suitable for drug design and development, including as fluorescent probes and DNA-binding agents. Furan-decorated nucleoside analogues, for example, have been developed as responsive fluorescent probes for nucleic acids, indicating the versatility of furan derivatives in molecular biology applications (Greco & Tor, 2007). Furthermore, the specific molecular recognition of mixed nucleic acid sequences by compounds like furamidine, a dicationic drug with a furan ring, demonstrates the potential for designing drugs that target specific DNA sequences (Wang et al., 2000).

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c22-15(20-16-19-12(9-25-16)13-2-1-5-24-13)11-8-14(18-10-17-11)21-3-6-23-7-4-21/h1-2,5,8-10H,3-4,6-7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJRUEYGZZGWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.